5-Ethoxy-2-methyl-3-phenylfuran

Chemical Synthesis Isomer Purity Structure-Activity Relationship (SAR)

5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8) is a structurally distinct 3-phenylfuran probe with a unique 5-ethoxy-2-methyl substitution pattern. Its high lipophilicity (cLogP 3.7) and zero hydrogen bond donors differentiate it from common HBD-containing heterocycles, making it essential for maximizing physicochemical diversity in screening libraries. Procuring this exact isomer—not its positional isomer 2-ethoxy-4-methyl-5-phenylfuran—is critical for reproducible SAR validation and analytical method development.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 58753-43-8
Cat. No. B12895984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-methyl-3-phenylfuran
CAS58753-43-8
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(O1)C)C2=CC=CC=C2
InChIInChI=1S/C13H14O2/c1-3-14-13-9-12(10(2)15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyZROYDGGGTHCSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8): Core Chemical Identity and Research-Grade Profile for Procurement


5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8) is a synthetic, low-molecular-weight (202.25 g/mol) heterocyclic organic compound, classified as a 3-phenylfuran derivative . Its structure features a furan ring core with specific ethoxy, methyl, and phenyl substitutions, placing it within the broader class of aryloxyfurans explored for biological activity since the 1970s . The compound is cataloged in major chemical databases, including PubChem (CID 275483) and the NCI/DTP repository (NSC122355), indicating its past or present availability as a research tool or screening candidate .

Why Generic 3-Phenylfuran Analogs Cannot Replace 5-Ethoxy-2-methyl-3-phenylfuran in Targeted Research


The specific substitution pattern of 5-Ethoxy-2-methyl-3-phenylfuran dictates its unique physicochemical and potential biological fingerprint, making simple interchange with other 3-phenylfuran or aryloxyfuran derivatives impossible without re-validation. Even a positional isomer, such as 2-ethoxy-4-methyl-5-phenylfuran (CAS 58753-42-7), will exhibit different molecular shape, electronic distribution, and dipole moment, which are critical for receptor binding or material properties . Class-level evidence further demonstrates that within aryloxyfuran derivatives, biological activity is highly sensitive to the nature and position of substituents; for instance, the introduction of a phenyl group at position 3 of certain furanones leads to a significant decrease in cholinesterase activity compared to other substitutions . This highlights the absence of a 'generic' active compound and the necessity of sourcing the exact structure for reproducible results.

A Data-Centric Guide to the Procurable Differentiation of 5-Ethoxy-2-methyl-3-phenylfuran


Physicochemical Differentiation: Isomeric Purity and Predicted Properties vs. 2-Ethoxy-4-methyl-5-phenylfuran

The primary quantifiable differentiator for 5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8) is its precise isomeric identity. Its closest structural analog is the positional isomer 2-ethoxy-4-methyl-5-phenylfuran (CAS 58753-42-7), which shares the identical molecular formula (C13H14O2) and molecular weight (202.25 g/mol) but differs in the arrangement of substituents on the furan ring . Computational predictions by PubChem provide a basis for differentiation: the target compound has a defined Topological Polar Surface Area (TPSA) of 22.4 Ų and a calculated lipophilicity (XLogP3-AA) of 3.7 . These properties will predictably differ from its isomer, influencing chromatographic retention time, solubility, and membrane permeability, and making them distinguishable by analytical methods like NMR and HPLC.

Chemical Synthesis Isomer Purity Structure-Activity Relationship (SAR)

Biological Activity Context: Class-Level Anticholinesterase Potential vs. Core Scaffold

No direct, quantitative biological assay data for 5-ethoxy-2-methyl-3-phenylfuran was found. Class-level inference from a study on functionally substituted 2(5H)-furanones and their derivatives shows that a methyl 3-{3-[5,5-disubstituted-4-methyl-3-phenylfuran-2(5H)-ylidene]methyl}benzoate analog exhibited the highest selective activity against butyrylcholinesterase (BuChE) among the tested series . Crucially, the study reported that introducing a phenyl or p-methoxyphenyl substituent at position 3 of the core scaffold led to a significant decrease in activity . This highlights that the 3-phenyl motif, a key feature of the target compound, is a strong modulator of biological activity, and its effect is not universally positive.

Medicinal Chemistry Cholinesterase Inhibition Neurodegeneration Research

Comparison of Computed Drug-Likeness Descriptors Across Phenylfuran Analogs

Computed molecular properties can guide high-throughput screening library selection. 5-Ethoxy-2-methyl-3-phenylfuran has 0 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), yielding a HBD/HBA count of 0/2 . This specific profile differs from common in-class analogs like 3-phenylfuran (HBD: 0, HBA: 1) or potential hydroxylated phenylfuran derivatives (HBD >0). The target compound's XLogP3-AA of 3.7 indicates moderate lipophilicity, a critical parameter for predicting passive membrane permeability and solubility . This descriptor set positions it as a relatively lipophilic, non-donor scaffold, distinct from more polar or hydrogen-bond-donating analogs.

Drug Discovery ADME Prediction Chemical Libraries

Validated Research Applications for Procuring 5-Ethoxy-2-methyl-3-phenylfuran (CAS 58753-43-8)


Assembly of Diverse Screening Libraries for Phenotypic or Target-Based Assays

As a compound listed in the NCI/DTP repository (NSC122355), this specific furan derivative is suited for inclusion in screening libraries where maximal physicochemical diversity is desired . Its distinct profile of high lipophilicity (cLogP 3.7), zero hydrogen bond donors, and specific 3-phenylfuran core differentiate it from more common HBD-containing heterocycles, helping to explore novel chemical space in early drug discovery campaigns .

Structure-Activity Relationship (SAR) Studies on Furan-Based Bioactive Scaffolds

This compound serves as a definitive structural probe to investigate the impact of a 5-ethoxy-2-methyl substitution pattern on the 3-phenylfuran core. As class-level evidence indicates the 3-phenyl substituent can negatively modulate enzyme activity, procuring this exact compound is essential for experimentally validating such SAR hypotheses against isomeric controls like 2-ethoxy-4-methyl-5-phenylfuran .

Analytical Method Development and Reference Standard Qualification

The unambiguous isomeric identity of 5-Ethoxy-2-methyl-3-phenylfuran makes it a valuable reference for developing and validating analytical methods such as HPLC or GC-MS aimed at separating substituted furan isomers. Its well-defined computed properties, including a TPSA of 22.4 Ų, provide a benchmark for method calibration .

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